molecular formula C19H18F3N7O2 B2419856 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide CAS No. 2178773-86-7

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide

Cat. No.: B2419856
CAS No.: 2178773-86-7
M. Wt: 433.395
InChI Key: RVAIRLPIPJUGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(6-14)31-5-4-24-18(30)13-8-28(9-13)16-7-17(26-11-25-16)29-12-23-10-27-29/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAIRLPIPJUGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazolylamines, it may enhance the catalytic effect in the azide-acetylene cycloaddition. This reaction is a key step in the synthesis of 1,2,3-triazoles, a class of compounds with various biological activities.

Biochemical Pathways

Compounds with similar structures have been incorporated into mn(ii)/cu(ii) based coordination frameworks, suggesting potential involvement in metal ion homeostasis and related biochemical pathways.

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article focuses on the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a triazole moiety with a pyrimidine and an azetidine ring. The trifluoromethylphenoxy group enhances its lipophilicity and may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies suggest that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against Mycobacterium tuberculosis and various ESKAPE pathogens .
  • Anticancer Potential
    • Triazole derivatives have been explored for their anticancer properties. Notably, compounds with similar scaffolds have demonstrated the ability to induce apoptosis in cancer cell lines by activating pathways related to p53 and caspase-3 .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of triazole-containing compounds has been documented, with some derivatives showing inhibition of pro-inflammatory cytokines in vitro. This suggests possible applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multi-faceted:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : Molecular docking studies indicate that the compound may interact with various biological receptors, enhancing its therapeutic efficacy .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on substituted triazole derivatives reported significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most potent derivatives .
CompoundIC50 (μM)Activity
6a1.35High
6e2.18Moderate
6h3.00Moderate
  • Another investigation highlighted the ability of certain triazole derivatives to induce apoptosis in MCF-7 breast cancer cells, showing increased levels of p53 expression and caspase-3 cleavage .

Scientific Research Applications

Structural Representation

The compound features a triazole and pyrimidine ring system that is known for its biological activity. The presence of trifluoromethyl and phenoxy groups enhances its lipophilicity and potential receptor interactions.

Case Studies

  • Study on Cell Lines : A study evaluated the compound against various cancer cell lines (e.g., MCF7, MDA-MB231). Results showed promising growth inhibition rates, indicating potential as an anticancer agent .
  • In Vivo Studies : Further investigations demonstrated that derivatives of similar structures exhibited significant tumor reduction in animal models, supporting their efficacy in cancer treatment .

Broad-Spectrum Efficacy

Compounds derived from triazole and pyrimidine frameworks have been shown to possess broad-spectrum antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A comprehensive study reported that various derivatives of the triazole-pyrimidine structure demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anti-inflammatory Properties

Some studies suggest that the compound may also exhibit anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.

Neurological Applications

Emerging research indicates potential neuroprotective effects, suggesting that these compounds might be explored for treating neurodegenerative diseases .

Summary Table of Applications

Application TypeDescriptionReferences
AnticancerInhibition of cancer cell growth
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryPotential reduction of inflammation
NeurologicalPossible neuroprotective effects

Q & A

Q. What synthetic strategies are effective for constructing the azetidine-3-carboxamide core in this compound?

The azetidine-3-carboxamide core can be synthesized via coupling reactions, such as the nucleophilic substitution of activated pyrimidine intermediates with azetidine derivatives. For example, cesium carbonate and copper(I) bromide have been used as catalysts in similar heterocyclic coupling reactions to form pyrazole and pyrimidine linkages under mild conditions (35°C, 48 hours) . Amide bond formation between the azetidine carboxylate and the phenoxyethylamine moiety typically employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF. Yield optimization requires careful control of stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For example, the trifluoromethylphenoxy group shows distinct aromatic proton signals at δ 7.23–7.29 ppm (meta-substituted benzene) and coupling patterns for the pyrimidine-triazole moiety .
  • IR Spectroscopy : Absorption peaks at ~3240 cm⁻¹ (N-H stretching) and ~1700 cm⁻¹ (C=O stretching) confirm carboxamide functionality .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) validate the molecular weight. For example, a compound with a similar pyrimidine-triazole structure showed [M+H]⁺ at m/z 518.2 .

Q. How can initial biological activity screening be designed for this compound?

Begin with in vitro assays targeting enzymes or receptors hypothesized to interact with the trifluoromethylphenoxy and triazole-pyrimidine motifs. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays to measure binding affinity. For cytotoxicity profiling, employ cell viability assays (e.g., MTT) across cancer (HeLa, MCF-7) and non-cancerous (HEK293) cell lines. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical .

Advanced Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound?

Conflicting solubility data may arise from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases . Solubility screening in DMSO-water mixtures (0–10% DMSO) with shake-flask methods at physiological pH (7.4) can standardize measurements. For poorly soluble forms, co-solvency (e.g., PEG 400) or nanoformulation (liposomes) may improve consistency .

Q. What in vitro models are appropriate for evaluating metabolic stability?

  • Liver Microsomes : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion over 60 minutes via LC-MS/MS. Calculate intrinsic clearance (CLint) using the half-life method .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition. IC₅₀ values <10 µM suggest significant drug-drug interaction risks .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against kinase targets?

Focus on modifying the triazole-pyrimidine and trifluoromethylphenoxy regions:

  • Triazole Substituents : Replace 1H-1,2,4-triazole with imidazole or tetrazole to alter hydrogen bonding. Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, HER2) .
  • Phenoxy Linker : Introduce methylene or ethylene spacers between the phenoxy group and ethylamine to assess conformational flexibility. Molecular docking (e.g., AutoDock Vina) can predict binding mode changes .
  • Azetidine Carboxamide : Test N-methylation or cyclization to improve metabolic stability without compromising affinity .

Q. What strategies address low oral bioavailability in preclinical studies?

  • Prodrug Design : Convert the carboxamide to a methyl ester to enhance intestinal absorption. Hydrolysis by esterases regenerates the active form .
  • Permeability Enhancement : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in Caco-2 cell assays to assess efflux transporter effects .
  • Pharmacokinetic Profiling : Conduct cassette dosing in rodent models to evaluate AUC, Cmax, and Tmax. Compare intravenous vs. oral administration to calculate absolute bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting enzymatic inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize data using a reference inhibitor (e.g., staurosporine for kinases) and ensure consistent ATP levels (e.g., 1 mM for ATP-competitive assays). Re-evaluate IC₅₀ values under standardized conditions and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. Why do computational predictions of logP contradict experimental measurements?

Computational tools (e.g., ChemAxon) may underestimate the impact of the trifluoromethyl group’s hydrophobicity. Experimentally determine logP via shake-flask HPLC: dissolve the compound in octanol and water (1:1), measure concentrations using UV absorbance, and calculate the partition coefficient. Adjust QSAR models with experimental data to improve accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.